molecular formula C7H8Cl3N B1448895 3,4-Bis(chloromethyl)pyridine hydrochloride CAS No. 27221-52-9

3,4-Bis(chloromethyl)pyridine hydrochloride

Cat. No. B1448895
CAS RN: 27221-52-9
M. Wt: 212.5 g/mol
InChI Key: MOXIJRNFBVTLBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Bis(chloromethyl)pyridine hydrochloride is a chemical compound used in laboratory settings . It is also known as 3-Picolyl chloride hydrochloride . It is not recommended for food, drug, pesticide, or biocidal product use .


Synthesis Analysis

The synthesis of 3-(chloromethyl)pyridine hydrochloride involves several steps . The process starts with 3-methylpyridine as a raw material, which is oxidized into 3-picolinic acid with potassium permanganate . The 3-picolinic acid then reacts with methanol to produce methyl pyridine-3-carboxylate . This is then reduced to 3-pyridinemethanol, which reacts with thionyl chloride to produce the target product, namely, 3-(chloromethyl)pyridine hydrochloride .


Molecular Structure Analysis

The molecular formula of 3,4-Bis(chloromethyl)pyridine hydrochloride is C7H8Cl3N . Its average mass is 212.504 Da and its mono-isotopic mass is 210.972229 Da .


Physical And Chemical Properties Analysis

3,4-Bis(chloromethyl)pyridine hydrochloride is a solid substance . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Scientific Research Applications

1. Synthesis of Trifluoromethylpyridines

  • Application Summary: 3,4-Bis(chloromethyl)pyridine hydrochloride is used in the synthesis of trifluoromethylpyridines (TFMP), which are key structural motifs in active agrochemical and pharmaceutical ingredients . TFMP derivatives are primarily used in crop protection from pests .
  • Methods of Application: The specific methods of synthesis are not detailed in the source, but it involves the use of 3,4-Bis(chloromethyl)pyridine hydrochloride as a starting material .
  • Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

2. Synthetic Method of 3-(Chloromethyl)pyridine Hydrochloride

  • Application Summary: 3,4-Bis(chloromethyl)pyridine hydrochloride is involved in a synthetic method of 3-(chloromethyl)pyridine hydrochloride .
  • Methods of Application: The method involves several steps, including the oxidation of 3-methylpyridine into 3-picolinic acid with potassium permanganate, the reaction of 3-picolinic acid and methanol to produce methyl pyridine-3-carboxylate, the reduction of methyl pyridine-3-carboxylate to 3-pyridinemethanol, and the reaction of 3-pyridinemethanol with thionyl chloride to produce 3-(chloromethyl)pyridine hydrochloride .
  • Results or Outcomes: The result is the successful synthesis of 3-(chloromethyl)pyridine hydrochloride .

3. Protection of Carboxyl Termini of Peptides

  • Application Summary: 3,4-Bis(chloromethyl)pyridine hydrochloride is used as a reagent for the protection of carboxyl termini of peptides as 4-picolyl esters . This provides a polar ‘handle’ which aids in the separation and purification of the peptide .
  • Methods of Application: The group can be introduced in the presence of a base, e.g., tetramethylguanidine, and is stable to acid-catalyzed conditions .
  • Results or Outcomes: The result is the successful protection of the carboxyl termini of peptides, aiding in their separation and purification .

4. Synthesis of 4-Chloromethyl Pyridine Hydrochloride

  • Application Summary: 3,4-Bis(chloromethyl)pyridine hydrochloride is used in a synthetic method of 4-chloromethyl pyridine hydrochloride .
  • Methods of Application: The method involves several steps, including the oxidation of 4-picolinic acid with potassium permanganate, the reaction of 4-picolinic acid and methanol to produce methyl pyridine-4-carboxylate, the reduction of methyl pyridine-4-carboxylate to 4-pyridinemethanol, and the reaction of 4-pyridinemethanol with thionyl chloride to produce 4-chloromethyl pyridine hydrochloride .
  • Results or Outcomes: The result is the successful synthesis of 4-chloromethyl pyridine hydrochloride .

5. Synthesis of Sensitive Fluorescent Chemosensor for Hg 2+

  • Application Summary: 3,4-Bis(chloromethyl)pyridine hydrochloride is used in the synthesis of a sensitive fluorescent chemosensor for Hg 2+, composed of two aminonaphthalimide fluorophores and a receptor of 2,6-bis (aminomethyl)pyridine .
  • Methods of Application: The specific methods of synthesis are not detailed in the source, but it involves the use of 3,4-Bis(chloromethyl)pyridine hydrochloride as a starting material .
  • Results or Outcomes: The result is the successful synthesis of a sensitive fluorescent chemosensor for Hg 2+ .

6. Synthesis of 4-Chloromethyl Pyridine Hydrochloride

  • Application Summary: 3,4-Bis(chloromethyl)pyridine hydrochloride is used in a synthetic method of 4-chloromethyl pyridine hydrochloride .
  • Methods of Application: The method involves several steps, including the oxidation of 4-picolinic acid with potassium permanganate, the reaction of 4-picolinic acid and methanol to produce methyl pyridine-4-carboxylate, the reduction of methyl pyridine-4-carboxylate to 4-pyridinemethanol, and the reaction of 4-pyridinemethanol with thionyl chloride to produce 4-chloromethyl pyridine hydrochloride .
  • Results or Outcomes: The result is the successful synthesis of 4-chloromethyl pyridine hydrochloride .

7. Synthesis of Sensitive Fluorescent Chemosensor for Hg 2+

  • Application Summary: 3,4-Bis(chloromethyl)pyridine hydrochloride is used in the synthesis of a sensitive fluorescent chemosensor for Hg 2+, composed of two aminonaphthalimide fluorophores and a receptor of 2,6-bis (aminomethyl)pyridine .
  • Methods of Application: The specific methods of synthesis are not detailed in the source, but it involves the use of 3,4-Bis(chloromethyl)pyridine hydrochloride as a starting material .
  • Results or Outcomes: The result is the successful synthesis of a sensitive fluorescent chemosensor for Hg 2+ .

8. Raw Material in Organic Synthesis

  • Application Summary: 3,4-Bis(chloromethyl)pyridine hydrochloride is an important raw material and intermediate used in organic synthesis .
  • Methods of Application: The specific methods of synthesis are not detailed in the source, but it involves the use of 3,4-Bis(chloromethyl)pyridine hydrochloride as a starting material .
  • Results or Outcomes: The result is the successful synthesis of various organic compounds .

Safety And Hazards

This chemical is harmful if swallowed and causes severe skin burns and eye damage . It is advised to avoid contact with skin, eyes, and clothing, and to avoid dust formation . In case of contact, immediate medical attention is required .

properties

IUPAC Name

3,4-bis(chloromethyl)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N.ClH/c8-3-6-1-2-10-5-7(6)4-9;/h1-2,5H,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXIJRNFBVTLBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CCl)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Bis(chloromethyl)pyridine hydrochloride

CAS RN

27221-52-9
Record name Pyridine, 3,4-bis(chloromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27221-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Bis(chloromethyl)pyridine hydrochloride
Reactant of Route 2
Reactant of Route 2
3,4-Bis(chloromethyl)pyridine hydrochloride
Reactant of Route 3
Reactant of Route 3
3,4-Bis(chloromethyl)pyridine hydrochloride
Reactant of Route 4
Reactant of Route 4
3,4-Bis(chloromethyl)pyridine hydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3,4-Bis(chloromethyl)pyridine hydrochloride
Reactant of Route 6
3,4-Bis(chloromethyl)pyridine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.